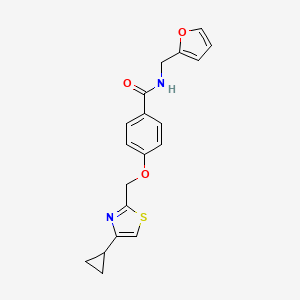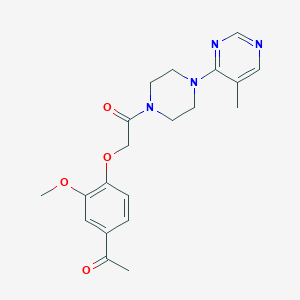
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CON(C=O)-). It also contains furan-2-yl and 2-methoxy-5-methylphenyl groups, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the furan and phenyl rings. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Oxalamides, furans, and phenyl groups each have characteristic reactions. For example, oxalamides can undergo hydrolysis to form amines and oxalic acid. Furans can participate in electrophilic aromatic substitution reactions, and phenyl groups can undergo various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A novel series of derivatives, including those structurally related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, have been synthesized and evaluated for their pharmacological activities. The synthetic process involved Claisen Schmidt condensation and further reactions leading to compounds showing significant antidepressant and antianxiety activities in preclinical models (J. Kumar et al., 2017).
Novel Synthetic Approaches
Research on the synthesis of di- and mono-oxalamides from oxirane-2-carboxamides through novel rearrangement sequences has been developed, providing a new formula for both anthranilic acid derivatives and oxalamides. This methodological advancement highlights the compound's relevance in synthetic organic chemistry (V. Mamedov et al., 2016).
Enzymatic Inhibition for Therapeutic Potential
Compounds structurally similar to the focus compound have been evaluated as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment. These studies provide insight into the structure-activity relationship and the potential therapeutic applications of such compounds (Soraya Alnabulsi et al., 2018).
Catalytic Activity in Chemical Synthesis
The use of N,N'-Bisoxalamides, including compounds related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, has been shown to enhance catalytic activity in Cu-catalyzed coupling reactions. This research underscores the compound's utility in facilitating complex organic synthesis (Subhajit Bhunia et al., 2017).
Detection of Toxic Anions
A study on a terbium-doped yttrium-based metal-organic framework incorporating furan derivatives demonstrated the potential for rapid visible detection of toxic anions in aqueous media. This highlights the applicability of furan derivatives in environmental monitoring and safety assessments (D. K. Singha et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENRILFRFAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

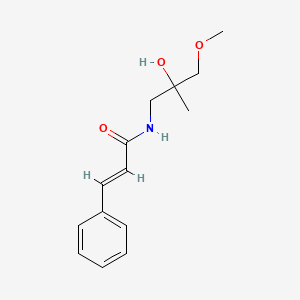
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2420278.png)
![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)
![2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420281.png)
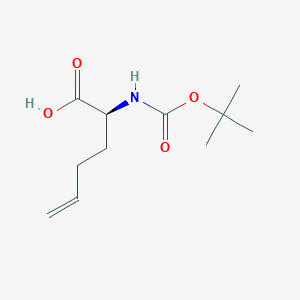

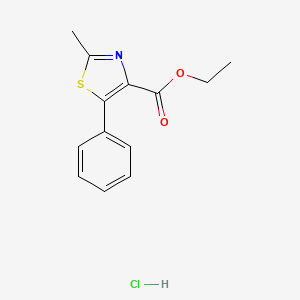
![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)
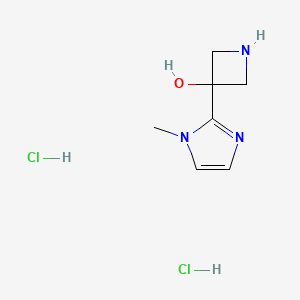
![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2420290.png)
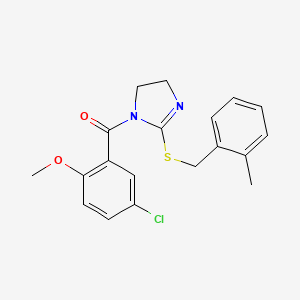
![5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2420294.png)
